2-Chloro-4-(imidazol-1-yl)benzoic acid
Overview
Description
2-Chloro-4-(imidazol-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorine atom and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the chlorine atom and the imidazole ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Mechanism of Action
Target of Action
Imidazole, a core component of this compound, is known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions of this compound with its targets, leading to these effects, remain to be elucidated.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(imidazol-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in this compound can coordinate with metal ions in metalloenzymes, potentially inhibiting or modulating their activity. Additionally, the benzoic acid moiety can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and stability .
Cellular Effects
This compound has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit specific kinases or phosphatases, altering phosphorylation states and downstream signaling events. Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The imidazole ring can bind to active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in enzyme conformation and activity. Additionally, the compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These interactions highlight the compound’s versatility in modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions but may degrade over extended periods at room temperature. Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of metabolic pathways. These dosage-dependent effects underscore the importance of optimizing dosage regimens in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and modulate gene expression, or to the mitochondria, affecting cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(imidazol-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-nitrobenzoic acid and imidazole.
Nucleophilic Substitution: The nitro group on the benzoic acid is reduced to an amine, which then undergoes nucleophilic substitution with imidazole to form the desired product.
Reaction Conditions: The reactions are generally carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(imidazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering the electronic properties of the molecule.
Coupling Reactions: The benzoic acid moiety can engage in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Oxidized forms of the imidazole ring.
Coupling: Formation of biaryl or polyaryl compounds.
Scientific Research Applications
2-Chloro-4-(imidazol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: Used in the development of coordination polymers and metal-organic frameworks (MOFs) with unique photoluminescent properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1H-imidazol-1-yl)benzoic acid
- 4-(Imidazol-1-yl)benzoic acid
- 2-Chloro-4-(1H-benzimidazol-1-yl)benzoic acid
Uniqueness
2-Chloro-4-(imidazol-1-yl)benzoic acid is unique due to the presence of both a chlorine atom and an imidazole ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and pharmaceuticals with tailored properties.
Properties
IUPAC Name |
2-chloro-4-imidazol-1-ylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-5-7(13-4-3-12-6-13)1-2-8(9)10(14)15/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFTXXXJKPKWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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